ISX-1

Description

Properties

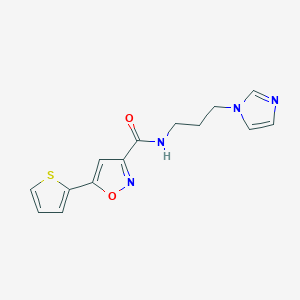

Molecular Formula |

C14H14N4O2S |

|---|---|

Molecular Weight |

302.35 g/mol |

IUPAC Name |

N-(3-imidazol-1-ylpropyl)-5-thiophen-2-yl-1,2-oxazole-3-carboxamide |

InChI |

InChI=1S/C14H14N4O2S/c19-14(16-4-2-6-18-7-5-15-10-18)11-9-12(20-17-11)13-3-1-8-21-13/h1,3,5,7-10H,2,4,6H2,(H,16,19) |

InChI Key |

LRGVDHZAEYAHLG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

ISX-1; ISX 1; ISX1; |

Origin of Product |

United States |

Foundational & Exploratory

The Role of Intestine-Specific Homeobox (ISX) in Intestinal Development and Function: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Intestine-Specific Homeobox (ISX) gene encodes a transcription factor that plays a critical role in regulating intestinal development, nutrient metabolism, and immune function. As a member of the homeobox family of genes, ISX is involved in the precise control of gene expression networks essential for maintaining intestinal homeostasis. This technical guide provides an in-depth overview of the current understanding of ISX function, with a focus on its molecular mechanisms, signaling pathways, and implications for disease. Detailed experimental protocols and quantitative data are presented to facilitate further research and therapeutic development.

Core Functions of ISX in the Intestine

ISX primarily functions as a transcriptional repressor, fine-tuning the expression of genes involved in lipid absorption and vitamin A metabolism. Its expression is most abundant in the epithelial cells of the small intestine.

Regulation of Vitamin A and Carotenoid Metabolism

A primary and well-established role of ISX is the regulation of vitamin A production from dietary carotenoids like β-carotene. ISX acts as a gatekeeper to prevent excessive vitamin A accumulation, which can be toxic. It achieves this by repressing the expression of two key genes:

-

Scavenger Receptor Class B, Type I (Scarb1): This gene encodes a protein responsible for the uptake of carotenoids from the intestinal lumen.

-

Beta-carotene-15,15'-dioxygenase (Bco1): This gene encodes the enzyme that cleaves β-carotene into retinaldehyde, a precursor to vitamin A.

This negative feedback loop is initiated by retinoic acid, the active metabolite of vitamin A. Retinoic acid induces the expression of ISX, which in turn represses Scarb1 and Bco1, thereby reducing the production of retinoic acid.[1][2] This tight regulation is crucial for maintaining vitamin A homeostasis.

Role in Intestinal Cell Proliferation and Differentiation

While homozygous null mice for Isx are viable and fertile with no gross histological abnormalities in the gut, emerging evidence suggests a role for ISX in intestinal cell fate.[3] Studies have shown that ISX expression is coordinated with the gut homeotic regulator Cdx2, a key transcription factor in intestinal development and differentiation.[4] Forced expression of Cdx2 in fetal mouse stomach explants leads to a robust induction of Isx, indicating a potential role for ISX in the specification of intestinal cell lineages.[4]

ISX in Disease and Pathophysiology

Dysregulation of ISX expression and function has been implicated in several pathological conditions, including cancer and inflammatory disorders.

Gastric Carcinogenesis

Helicobacter pylori infection, a major risk factor for gastric cancer, has been shown to induce ISX expression in the gastric mucosa. This aberrant expression of ISX can lead to intestinal metaplasia, a precancerous condition, and promote cell proliferation. ISX contributes to gastric carcinogenesis by upregulating the expression of CDX1/2, cyclin D1, and MUC2, while downregulating MUC5AC.

Hepatocellular Carcinoma (HCC)

In the context of HCC, ISX acts as a proto-oncogene. Proinflammatory cytokines like IL-6 can induce ISX expression, which in turn drives cell proliferation and tumor growth. ISX exerts its oncogenic effects in the liver by transcriptionally activating key cell cycle regulators, including:

-

Cyclin D1: A critical protein for G1 phase progression in the cell cycle.

-

E2F Transcription Factor 1 (E2F1): A transcription factor that controls the expression of genes required for DNA replication and cell cycle progression.

ISX directly binds to the promoter regions of both cyclin D1 and E2F1 to activate their transcription. Furthermore, ISX is involved in integrating IL-6 signaling with tryptophan catabolism and immune suppression in the tumor microenvironment.

Inflammatory Bowel Disease (IBD)

Genetic polymorphisms in the ISX gene have been associated with an increased risk of inflammatory bowel disease, suggesting a role for ISX in maintaining intestinal immune homeostasis. The precise mechanisms by which ISX influences IBD pathogenesis are still under investigation but are thought to be linked to its role in regulating vitamin A metabolism, as vitamin A is a critical modulator of gut immunity.

Quantitative Data on ISX Function

The following tables summarize key quantitative data from studies investigating ISX function.

| Gene | Cell/Tissue Type | Condition | Fold Change in Expression | Reference |

| Scarb1 | Isx-/- mouse ileum | Knockout | ~10-fold increase | |

| Scarb1 | Isx-/- mouse duodenum and ileum | Knockout | Significantly elevated | |

| IDO1 | SK-Hep1 cells | ISX overexpression | 2.5-fold increase | |

| TDO2 | SK-Hep1 cells | ISX overexpression | 2.4-fold increase | |

| AHR | SK-Hep1 cells | ISX overexpression | 4.2-fold increase | |

| CD86 | SK-Hep1 cells | ISX overexpression | 9.6-fold increase | |

| PD-L1 | SK-Hep1 cells | ISX overexpression | 6.1-fold increase | |

| E2F1 promoter activity | SK-Hep1 cells | ISX overexpression | 6.2–8.8-fold increase |

Table 1: Changes in Target Gene Expression Mediated by ISX

| Parameter | Cell Line | Condition | Effect | Reference |

| Spheroid colony formation | MKN45 gastric cancer cells | Stable ISX expression | Increased formation | |

| Tumorigenic ability | MKN45 gastric cancer cells in xenograft model | Stable ISX expression | High tumorigenicity | |

| Cell Growth | Hep 3B cells | ISX transfection | 91.2% increase | |

| Cell Proliferation | Hep 3B cells | ISX transfection | 47.9% increase |

Table 2: Functional Effects of ISX Expression on Cellular Phenotypes

Signaling Pathways Involving ISX

Retinoic Acid Signaling Pathway

Caption: Retinoic acid-ISX negative feedback loop.

IL-6 Signaling in Hepatocellular Carcinoma

Caption: ISX-mediated oncogenesis downstream of IL-6.

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay to Identify ISX Binding to Target Promoters

This protocol is designed to determine the in vivo binding of the ISX transcription factor to the promoter regions of its target genes, such as E2F1 and cyclin D1.

Materials:

-

Hepatoma cell lines (e.g., Hep3B, SK-Hep1)

-

Formaldehyde (1%)

-

Glycine (1.25 M)

-

Cell lysis buffer

-

Nuclear lysis buffer

-

Sonication equipment

-

Anti-ISX antibody

-

Normal IgG (as a negative control)

-

Protein A/G magnetic beads

-

Wash buffers (low salt, high salt, LiCl)

-

Elution buffer

-

RNase A

-

Proteinase K

-

Phenol:chloroform:isoamyl alcohol

-

Ethanol

-

PCR primers for the target promoter region

-

qPCR machine and reagents

Procedure:

-

Cross-linking: Treat cultured hepatoma cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 1.25 M glycine.

-

Cell Lysis: Harvest and lyse the cells to release the nuclei.

-

Chromatin Shearing: Resuspend the nuclear pellet in nuclear lysis buffer and sonicate to shear the chromatin into fragments of 200-1000 bp.

-

Immunoprecipitation:

-

Pre-clear the chromatin lysate with protein A/G beads.

-

Incubate the pre-cleared lysate overnight at 4°C with an anti-ISX antibody or normal IgG.

-

Add protein A/G beads to capture the antibody-protein-DNA complexes.

-

-

Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.

-

DNA Purification: Purify the DNA using phenol:chloroform extraction and ethanol precipitation.

-

Analysis: Use the purified DNA as a template for qPCR with primers specific to the putative ISX binding site on the target gene promoter. An enrichment compared to the IgG control indicates direct binding.

Luciferase Reporter Assay to Measure Promoter Activation by ISX

This assay quantifies the ability of ISX to transactivate the promoter of a target gene.

Materials:

-

Mammalian cell line (e.g., SK-Hep1)

-

Expression vector for ISX

-

Reporter vector containing the target gene promoter upstream of a luciferase gene (e.g., pGL3-E2F1-promoter)

-

Control reporter vector (e.g., pRL-TK with Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine)

-

Dual-Luciferase Reporter Assay System

Procedure:

-

Cell Seeding: Seed cells in a 24-well plate and allow them to adhere.

-

Transfection: Co-transfect the cells with the ISX expression vector, the target promoter-luciferase reporter vector, and the control Renilla luciferase vector.

-

Incubation: Incubate the cells for 24-48 hours to allow for protein expression.

-

Cell Lysis: Lyse the cells using the passive lysis buffer provided with the assay kit.

-

Luciferase Measurement:

-

Measure the firefly luciferase activity from the experimental reporter.

-

Measure the Renilla luciferase activity from the control reporter.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the normalized luciferase activity in the presence and absence of the ISX expression vector to determine the fold activation.

Experimental Workflow Diagram

Caption: Workflow for validating ISX target genes.

Conclusion and Future Directions

The Intestine-Specific Homeobox gene, ISX, is a multifaceted transcription factor with significant roles in intestinal physiology and disease. Its function as a key regulator of vitamin A metabolism highlights its importance in nutrient sensing and homeostasis. Furthermore, the emerging evidence linking ISX to cancer and inflammatory diseases positions it as a potential therapeutic target.

Future research should focus on elucidating the complete repertoire of ISX target genes in the intestine and other tissues. The development of conditional knockout mouse models will be instrumental in dissecting the tissue-specific functions of ISX in development and disease. For drug development professionals, targeting the signaling pathways that regulate ISX expression or the downstream effectors of ISX may offer novel therapeutic strategies for a range of gastrointestinal and oncological disorders.

References

An In-Depth Technical Guide to the Expression Profile of Intestine-Specific Homeobox (ISX) in Gastrointestinal Tissues

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Intestine-Specific Homeobox (ISX) is a critical transcription factor predominantly expressed in the gastrointestinal (GI) tract, where it plays a pivotal role in development, homeostasis, and the pathogenesis of various diseases. This technical guide provides a comprehensive overview of the ISX gene expression profile across different GI tissues, details on experimental protocols for its analysis, and an exploration of the signaling pathways it modulates. All quantitative data are presented in structured tables for comparative analysis, and key methodologies and pathways are visualized using diagrams to facilitate a deeper understanding of ISX function in the gut.

ISX Gene Expression Profile in Human Gastrointestinal Tissues

The expression of the ISX gene varies across the different tissues of the human gastrointestinal tract. Analysis of RNA sequencing data from the Genotype-Tissue Expression (GTEx) project provides quantitative insights into the transcript levels of ISX.

Quantitative mRNA Expression Data

The following table summarizes the mRNA expression levels of ISX in the esophagus, stomach, duodenum, and colon, as reported by the GTEx portal, presented in Transcripts Per Million (TPM).

| Tissue | Mean TPM |

| Esophagus | 0.3 |

| Stomach | 0.5 |

| Duodenum | 15.8 |

| Colon | 11.2 |

Data sourced from the Human Protein Atlas, which utilizes GTEx data.

Additionally, the National Center for Biotechnology Information (NCBI) Gene database, also leveraging GTEx data, reports biased expression in the duodenum and colon with the following Reads Per Kilobase of transcript, per Million mapped reads (RPKM) values[1][2]:

| Tissue | RPKM |

| Duodenum | 20.1[1] |

| Colon | 15.2[1] |

These data collectively indicate that ISX mRNA is most abundantly expressed in the small and large intestines, with significantly lower expression in the esophagus and stomach under normal physiological conditions.

Protein Expression and Localization

Experimental Protocols for ISX Gene Expression Analysis

This section provides detailed methodologies for the key experiments used to study ISX gene expression.

Quantitative Real-Time PCR (qPCR) for ISX mRNA Quantification

qPCR is a sensitive method for measuring mRNA levels. Below is a representative protocol for quantifying ISX mRNA in gastrointestinal tissue samples.

Experimental Workflow for qPCR

Protocol Details:

-

RNA Extraction: Total RNA is extracted from fresh-frozen or RNAlater-preserved gastrointestinal tissue biopsies using a reagent like TRIzol, followed by purification with a column-based kit to ensure high-quality RNA.

-

cDNA Synthesis: First-strand cDNA is synthesized from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

qPCR Primers: Specific primers for human ISX and a reference gene (e.g., GAPDH, ACTB) are designed or obtained from published literature.

-

qPCR Reaction: The qPCR reaction is typically performed in a 10-20 µL volume containing cDNA template, forward and reverse primers (final concentration 150-300 nM each), and a SYBR Green master mix.

-

Thermal Cycling: A standard thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation and annealing/extension.

-

Data Analysis: The relative expression of ISX mRNA is calculated using the comparative Ct (ΔΔCt) method, normalizing the Ct value of ISX to that of the reference gene.

Western Blot for ISX Protein Detection

Western blotting is used to detect and quantify ISX protein levels in tissue lysates.

Experimental Workflow for Western Blot

Protocol Details:

-

Protein Extraction: Proteins are extracted from gastrointestinal tissue samples using a lysis buffer such as RIPA buffer, supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA or Bradford protein assay.

-

SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by size on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: The separated proteins are transferred from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to ISX (e.g., from Novus Biologicals, Thermo Fisher Scientific) overnight at 4°C with gentle agitation. The optimal antibody dilution should be determined empirically.

-

Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and imaged.

Immunohistochemistry (IHC) for ISX Localization

IHC allows for the visualization of ISX protein expression and localization within the cellular context of gastrointestinal tissues.

Experimental Workflow for Immunohistochemistry

Protocol Details:

-

Tissue Preparation: Formalin-fixed, paraffin-embedded gastrointestinal tissue sections (4-5 µm) are deparaffinized and rehydrated.

-

Antigen Retrieval: Heat-induced epitope retrieval is performed by boiling the slides in a citrate buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).

-

Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide, and non-specific binding is blocked with normal serum from the species in which the secondary antibody was raised.

-

Primary Antibody Incubation: The sections are incubated with a primary antibody against ISX overnight at 4°C.

-

Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-HRP conjugate and visualization with a chromogen such as DAB.

-

Counterstaining and Mounting: The sections are counterstained with hematoxylin to visualize nuclei and then dehydrated and mounted.

Chromatin Immunoprecipitation (ChIP) for ISX Target Gene Identification

ChIP assays are used to identify the genomic regions to which the transcription factor ISX binds, thereby revealing its direct target genes.

Experimental Workflow for ChIP

Protocol Details:

-

Cross-linking: Intestinal cells or organoids are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Cells are lysed, and the chromatin is sheared into fragments of 200-500 bp by sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with an antibody specific for ISX to immunoprecipitate ISX-bound DNA fragments.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis: The purified DNA can be analyzed by qPCR to assess the enrichment of specific target gene promoters or by high-throughput sequencing (ChIP-seq) to identify genome-wide binding sites.

Signaling Pathways Involving ISX in Gastrointestinal Tissues

ISX is involved in several key signaling pathways that regulate intestinal cell proliferation, differentiation, and immune responses.

Upstream Regulation of ISX

The expression of ISX is regulated by various signaling pathways, including:

-

Wnt/β-catenin Signaling: This pathway is known to regulate ISX expression, playing a role in intestinal homeostasis.

-

IL-6 Signaling: The pro-inflammatory cytokine Interleukin-6 can induce ISX expression, linking inflammation to ISX function.

-

Retinoic Acid (RA) Signaling: Retinoic acid has been shown to induce ISX expression, which in turn represses the expression of genes involved in vitamin A metabolism.

Upstream Regulation of ISX Signaling Pathway

Downstream Targets and Cellular Functions of ISX

As a transcription factor, ISX directly binds to the promoter regions of its target genes to regulate their expression. Some of the key downstream targets and associated cellular functions include:

-

Cell Cycle Progression: ISX can upregulate the expression of Cyclin D1 and E2F1, promoting cell proliferation.

-

Immune Modulation: ISX can induce the expression of indoleamine 2,3-dioxygenases (IDOs), aryl hydrocarbon receptor (AHR), and the immune checkpoint ligand PD-L1, leading to immune suppression.

-

Metabolism: ISX represses the expression of Scavenger Receptor Class B Type 1 (Scarb1) and β-carotene-15,15′-dioxygenase (Bco1), which are involved in the uptake and conversion of carotenoids to vitamin A.

Downstream Effects of ISX Signaling

Conclusion

The intestine-specific homeobox gene, ISX, exhibits a distinct expression profile within the gastrointestinal tract, with the highest levels observed in the duodenum and colon. Its role as a transcription factor places it at a critical nexus of signaling pathways that govern cell proliferation, immune regulation, and metabolism in the gut. The experimental protocols and data presented in this guide provide a foundational resource for researchers and drug development professionals seeking to further elucidate the function of ISX in gastrointestinal health and disease, and to explore its potential as a therapeutic target. Further research is warranted to obtain a more comprehensive quantitative understanding of ISX protein expression and to fully delineate its complex regulatory networks in different segments of the gastrointestinal tract.

References

The Regulatory Network of ISX: A Technical Guide to its Downstream Target Genes

For Researchers, Scientists, and Drug Development Professionals

The Intestine-Specific Homeobox (ISX) transcription factor is a critical regulator of intestinal gene expression, playing a pivotal role in vitamin A metabolism, immune homeostasis, and the pathogenesis of hepatocellular carcinoma. This technical guide provides an in-depth overview of the known downstream target genes of ISX, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways and workflows.

Core Functions and Signaling Pathways of ISX

ISX is a homeodomain-containing transcription factor that primarily functions as a transcriptional repressor in the context of vitamin A metabolism.[1][2] However, it can also act as a transcriptional activator, particularly in the context of cancer development.[3][4] Its expression and activity are modulated by signaling molecules such as retinoic acid and interleukin-6 (IL-6).

ISX in Vitamin A Metabolism

In the intestine, ISX is a key player in maintaining vitamin A homeostasis. It is induced by retinoic acid, the active metabolite of vitamin A, and in turn, represses the expression of genes involved in the uptake and conversion of dietary carotenoids, such as β-carotene, into vitamin A.[1] This negative feedback loop ensures that vitamin A levels are tightly controlled.

ISX in Hepatocellular Carcinoma

In the context of hepatocellular carcinoma (HCC), ISX acts as a proto-oncogene. Pro-inflammatory cytokines like IL-6 can induce the expression of ISX. ISX then transcriptionally activates a battery of genes that promote cell proliferation, inflammation, and immune evasion. A key mechanism involves a positive feedback loop with the Aryl Hydrocarbon Receptor (AHR) and the tryptophan catabolism pathway.

Downstream Target Genes of ISX

The following tables summarize the known downstream target genes of ISX, categorized by their biological function.

Vitamin A Metabolism

| Target Gene | Regulation by ISX | Organism | Cell Type/Tissue | Experimental Evidence | Reference |

| BCO1 | Repression | Human, Mouse | Intestine | ChIP, Luciferase Reporter Assay | |

| SCARB1 | Repression | Mouse | Intestine | Gene Expression Analysis |

Hepatocellular Carcinoma

| Target Gene | Regulation by ISX | Organism | Cell Type/Tissue | Experimental Evidence | Reference |

| E2F1 | Activation | Human | Hepatoma Cells | ChIP, EMSA, Luciferase Reporter Assay | |

| IDO1 | Activation | Human | Hepatoma Cells | ChIP, Luciferase Reporter Assay, Microarray | |

| TDO2 | Activation | Human | Hepatoma Cells | ChIP, Luciferase Reporter Assay, Microarray | |

| AHR | Activation | Human | Hepatoma Cells | ChIP, Luciferase Reporter Assay | |

| CD86 | Activation | Human | Hepatoma Cells | ChIP, Luciferase Reporter Assay | |

| PD-L1 | Activation | Human | Hepatoma Cells | ChIP, Luciferase Reporter Assay | |

| Cyclin D1 | Upregulation | Human | Hepatoma Cells | Gene Expression Analysis |

Retinoic Acid Signaling (in ISX-deficient models)

| Target Gene | Observed Regulation | Organism | Cell Type/Tissue | Experimental Evidence | Reference |

| Aldh1a2 | Increased Expression | Mouse | Intestine | Gene Expression Analysis | |

| Dhrs3 | Increased Expression | Mouse | Intestine | Gene Expression Analysis | |

| Ccr9 | Increased Expression | Mouse | Intestine | Gene Expression Analysis |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of the key experimental protocols used to identify and validate ISX downstream target genes.

Chromatin Immunoprecipitation (ChIP)

ChIP assays are used to identify the direct binding of a transcription factor to its target DNA sequences in vivo.

Protocol Summary:

-

Cross-linking: Cells are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Preparation: Cells are lysed, and the chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to ISX is used to immunoprecipitate the ISX-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis: The purified DNA is analyzed by quantitative PCR (qPCR) using primers specific to the putative promoter regions of target genes, or by next-generation sequencing (ChIP-seq) for genome-wide analysis.

Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of a promoter in response to the expression of a transcription factor.

Protocol Summary:

-

Plasmid Construction: The promoter region of a putative target gene is cloned into a reporter plasmid upstream of the firefly luciferase gene.

-

Transfection: The reporter plasmid is co-transfected into cells along with a plasmid that expresses ISX. A control plasmid expressing a different reporter (e.g., Renilla luciferase) is often included for normalization.

-

Cell Lysis and Measurement: After a period of incubation, the cells are lysed, and the luminescence produced by the luciferase enzyme is measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to control for transfection efficiency. An increase or decrease in luciferase activity in the presence of ISX indicates transcriptional activation or repression, respectively.

Electrophoretic Mobility Shift Assay (EMSA)

EMSA is an in vitro technique used to detect protein-DNA interactions.

Protocol Summary:

-

Probe Preparation: A short DNA probe containing the putative ISX binding site is synthesized and labeled with a radioactive or fluorescent tag.

-

Binding Reaction: The labeled probe is incubated with nuclear extracts containing ISX or with purified ISX protein.

-

Electrophoresis: The reaction mixtures are run on a non-denaturing polyacrylamide gel. Protein-DNA complexes migrate slower than the free probe.

-

Detection: The position of the labeled probe is detected by autoradiography or fluorescence imaging. A "shifted" band indicates the formation of a protein-DNA complex. Competition assays with unlabeled probes are performed to demonstrate specificity.

Conclusion

The ISX transcription factor is a multifaceted regulator with a growing list of downstream target genes implicated in diverse biological processes. Understanding the intricacies of its regulatory network is crucial for elucidating its role in health and disease. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in targeting ISX and its downstream pathways. Further research, particularly genome-wide studies in various cellular contexts, will undoubtedly expand our knowledge of the ISX regulome and its therapeutic potential.

References

- 1. Transcription factor ISX mediates the cross talk between diet and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Genetics and diet regulate vitamin A production via the homeobox transcription factor ISX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. aacrjournals.org [aacrjournals.org]

- 4. Intestine-specific homeobox (ISX) upregulates E2F1 expression and related oncogenic activities in HCC - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Upstream Signaling Pathways Regulating Intestine-Specific Homeobox (ISX) Expression

Audience: Researchers, scientists, and drug development professionals.

Abstract: The Intestine-Specific Homeobox (ISX) is a critical transcription factor that governs intestinal development, homeostasis, and cellular processes such as proliferation and differentiation. Its expression is tightly controlled by a network of upstream signaling pathways, and its dysregulation is implicated in various gastrointestinal disorders and cancers. This guide provides a comprehensive overview of the core signaling pathways that regulate ISX expression, detailed experimental methodologies for their study, and a summary of quantitative data to facilitate comparative analysis.

Core Upstream Regulatory Pathways

The expression of ISX is modulated by a confluence of signals originating from dietary factors, inflammatory cytokines, bacterial infection, and developmental pathways. These signals converge on the ISX gene promoter to either activate or repress its transcription.

Retinoic Acid (RA) Signaling: A Negative Feedback Loop

Retinoic acid (RA), a metabolite of vitamin A, is a key regulator of ISX expression, forming a negative feedback loop that controls vitamin A production.

-

Mechanism: Dietary retinoids, including β-carotene, are converted to RA in intestinal cells[1][2]. RA binds to Retinoic Acid Receptors (RARs), which are ligand-activated transcription factors[3]. The RA-RAR complex then directly binds to a Retinoic Acid Response Element (RARE) located in the promoter region of the ISX gene, inducing its expression.

-

Function: Once expressed, ISX acts as a transcriptional repressor, downregulating genes involved in the absorption and conversion of dietary β-carotene to vitamin A, such as Scavenger Receptor Class B Type 1 (SR-BI) and β-carotene-15,15'-monoxygenase (BCMO1). This feedback mechanism ensures that vitamin A levels are tightly controlled, preventing both deficiency and toxicity. In mice deficient for ISX, this regulation is lost, leading to increased BCMO1 expression and significantly higher production of vitamin A from β-carotene.

Pro-inflammatory Signaling: The IL-6 Pathway

Chronic inflammation is a known driver of carcinogenesis, and the pro-inflammatory cytokine Interleukin-6 (IL-6) has been identified as a potent inducer of ISX expression, particularly in the context of hepatocellular carcinoma (HCC).

-

Mechanism: IL-6 signaling leads to the upregulation of ISX. This induction is part of a broader inflammatory response that can promote cell proliferation and survival. In hepatoma cells, IL-6 stimulation increases ISX expression, which in turn upregulates oncogenic factors like Cyclin D1 and E2F1.

-

Functional Consequences: The ISX-mediated pathway integrates IL-6 signaling with tryptophan catabolism and immune suppression. ISX directly binds to the promoters of and upregulates genes such as IDO1, TDO2, AHR, and the immune checkpoint ligand PD-L1. This creates an immunosuppressive tumor microenvironment, allowing cancer cells to evade immune destruction.

Wnt/β-catenin Signaling

The Wnt/β-catenin pathway is fundamental for maintaining intestinal stem cell populations and regulating epithelial cell turnover. While its direct regulation of ISX is an area of ongoing research, evidence suggests a connection. Inhibition of Wnt/β-catenin signaling can lead to a downregulation of ISX, implying that this pathway contributes to maintaining basal ISX expression in the intestinal epithelium. Given that Wnt signaling has profound effects on gene expression that determine cell fate in the gut, it is a key upstream regulator to consider in the context of ISX.

Infection-Mediated Regulation: Helicobacter pylori

Bacterial infections can significantly alter the gastric and intestinal environment, leading to changes in gene expression that can promote metaplasia and carcinogenesis.

-

Mechanism: Infection with Helicobacter pylori has been shown to induce ISX expression in both mouse and human gastric mucosa. This upregulation is correlated with the presence of intestinal metaplasia (IM), a precancerous condition.

-

Downstream Effects: The H. pylori-induced ISX expression leads to the upregulation of intestinal markers like CDX1/2 and MUC2, and the proliferation marker Cyclin D1, while downregulating the gastric mucin MUC5AC. This suggests ISX plays a pivotal role in the transition from gastric to intestinal cell identity during carcinogenesis.

Quantitative Data Summary

The following table summarizes quantitative data from studies investigating the regulation of ISX and its downstream targets.

| Regulator/Condition | Target Gene/Protein | Cell/Tissue Type | Fold Change/Effect | Reference |

| ISX Overexpression | IDO1 mRNA | SK-Hep1 cells | ~2.5-fold increase | |

| ISX Overexpression | TDO2 mRNA | SK-Hep1 cells | ~2.4-fold increase | |

| ISX Overexpression | AHR mRNA | SK-Hep1 cells | ~4.2-fold increase | |

| ISX Overexpression | PD-L1 mRNA | SK-Hep1 cells | ~6.1-fold increase | |

| ISX Overexpression | CD86 mRNA | SK-Hep1 cells | ~9.6-fold increase | |

| IL-6 Stimulation | KYN Secretion | SK-Hep1 & Huh7 cells | ~40.1% increase | |

| ISX Knockdown (shRNA) | KYN Secretion (IL-6 stimulated) | SK-Hep1 & Huh7 cells | Reversal of IL-6 effect | |

| ISX Overexpression | Cell Transformation | SK-Hep1 cells | 86% increase | |

| ISX Overexpression | Oncogenic Activity | SK-Hep1 cells | 153% increase | |

| ISX Knockdown | Cell Transformation | SK-Hep1 cells | 70% decrease | |

| ISX Knockdown | Oncogenic Activity | SK-Hep1 cells | 98% decrease | |

| Isx Knockout (vs. WT) | Retinyl Ester (RE) in Jejunum | Mice on β-carotene diet | ~27-fold higher level | |

| Retinoic Acid | ISX expression | Human colonic CaCo-2 cells | Induction of expression |

Key Experimental Methodologies

The study of ISX regulation employs a range of molecular and cellular biology techniques. Below are detailed protocols for key experiments.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if a protein of interest (e.g., RAR or ISX itself) binds to a specific DNA region (e.g., the ISX or E2F1 promoter) in vivo.

-

Protocol:

-

Cross-linking: Treat cells (e.g., CaCo-2 or Hep3B) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

-

Cell Lysis and Sonication: Harvest and lyse the cells. Shear the chromatin into fragments of 200-1000 bp using sonication.

-

Immunoprecipitation: Pre-clear the chromatin lysate with protein A/G agarose beads. Incubate the lysate overnight at 4°C with a specific antibody against the transcription factor of interest (e.g., anti-RAR or anti-ISX) or a control IgG.

-

Immune Complex Capture: Add protein A/G agarose beads to capture the antibody-protein-DNA complexes.

-

Washes: Wash the beads sequentially with low-salt, high-salt, LiCl, and TE buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the complexes from the beads and reverse the cross-links by heating at 65°C for several hours in the presence of NaCl.

-

DNA Purification: Purify the DNA using phenol-chloroform extraction or a column-based kit.

-

Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify the putative binding region in the target gene's promoter.

-

Luciferase Reporter Assay

This assay measures the ability of a transcription factor to activate or repress the expression of a target gene by cloning the gene's promoter upstream of a luciferase reporter gene.

-

Protocol:

-

Plasmid Construction: Clone the promoter region of the target gene (e.g., BCMO1 or E2F1) into a luciferase reporter vector (e.g., pGL3). Create mutations in the putative transcription factor binding site for control experiments.

-

Transfection: Co-transfect cells (e.g., CaCo-2) with the reporter plasmid, an expression plasmid for the transcription factor (e.g., ISX), and a control plasmid (e.g., Renilla luciferase) for normalization.

-

Cell Culture and Treatment: Culture the transfected cells for 24-48 hours. If applicable, treat the cells with an inducer (e.g., retinoic acid).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly luciferase activity and Renilla luciferase activity using a dual-luciferase assay system on a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the activity in cells overexpressing the transcription factor to control cells.

-

Conclusion

The regulation of ISX expression is a complex process involving multiple upstream signaling pathways that are integral to intestinal health, metabolism, and disease. The retinoic acid pathway provides a clear example of diet-gene interaction through a negative feedback loop, while pro-inflammatory signals like IL-6 and bacterial effectors from H. pylori highlight the role of ISX in linking inflammation and immunity to carcinogenesis. Understanding these intricate regulatory networks is paramount for developing novel therapeutic strategies targeting gastrointestinal disorders and cancers where ISX activity is dysregulated.

References

- 1. ISX is a retinoic acid-sensitive gatekeeper that controls intestinal beta,beta-carotene absorption and vitamin A production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Transcription factor ISX mediates the cross talk between diet and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Intestine-Specific Homeobox (ISX) Protein: Structure and Functional Domains

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Intestine-Specific Homeobox (ISX) protein is a critical transcription factor that plays a pivotal role in regulating gene expression within the intestine. Its functions are multifaceted, extending from the metabolism of vitamin A to intricate involvement in the immune response and the progression of cancer. This document provides a comprehensive technical overview of the ISX protein, with a detailed focus on its molecular structure, functional domains, and the signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the field of drug development, offering insights into the biological significance of ISX and its potential as a therapeutic target.

ISX Protein Structure

The human ISX protein, also known as Intestine-Specific Homeobox, is a transcription factor belonging to the RAXLX homeobox gene family.[1][2] Homeobox genes are characterized by a conserved DNA sequence, the homeobox, which encodes a protein domain known as the homeodomain. This domain is crucial for the protein's ability to bind to specific DNA sequences and regulate gene transcription.[1][2]

Three-Dimensional Structure

An experimentally determined three-dimensional structure of the full-length human ISX protein is not currently available in the Protein Data Bank (PDB). However, a highly accurate predicted structure has been generated by AlphaFold, an artificial intelligence system for protein structure prediction.[3] This computational model provides valuable insights into the potential spatial arrangement of the ISX protein's domains.

The AlphaFold model for human ISX (UniProt accession number: Q2M1V0) can be accessed and visualized through the AlphaFold Protein Structure Database. These models are generated based on the protein's amino acid sequence and have demonstrated remarkable accuracy, often comparable to experimental structures. The predicted structure showcases a globular fold for the homeodomain, consistent with the known structures of other homeodomain proteins, and more flexible, potentially disordered regions outside of this core domain.

Functional Domains of ISX

The primary functional unit of the ISX protein is its conserved homeodomain. This domain is responsible for the sequence-specific recognition and binding to DNA, a fundamental step in its role as a transcription factor.

| Domain | Amino Acid Range (Human ISX - NP_001290437.1) | Function | Key Features |

| Homeodomain | 82-141 | Sequence-specific DNA binding | Contains a helix-turn-helix (HTH) structural motif, which is characteristic of many DNA-binding proteins. Mediates the recognition of specific DNA sequences in the promoter regions of target genes. |

Post-Translational Modifications

Post-translational modifications (PTMs) are crucial for regulating the activity, localization, and interaction partners of proteins. A key identified PTM for ISX is acetylation.

| Modification | Amino Acid Residue | Enzyme | Functional Consequence |

| Acetylation | Lysine 69 (K69) | PCAF (p300/CBP-associated factor) | Promotes the interaction between ISX and BRD4 (Bromodomain-containing protein 4), leading to the translocation of the complex into the nucleus and subsequent activation of target gene expression. |

Signaling Pathways Involving ISX

The ISX protein is a key component of several signaling pathways, influencing a range of cellular processes from development to disease.

Retinoic Acid Signaling Pathway

Retinoic acid (RA), a metabolite of vitamin A, is a crucial signaling molecule in various biological processes. The ISX protein is a key downstream effector in the RA signaling cascade in the intestine. RA induces the expression of ISX, which in turn acts as a transcriptional repressor of genes involved in vitamin A uptake and metabolism, creating a negative feedback loop.

Interleukin-6 (IL-6) Signaling Pathway

The pro-inflammatory cytokine Interleukin-6 (IL-6) can induce the expression of ISX, implicating ISX in inflammatory responses and cancer development. The IL-6 signaling cascade typically involves the JAK-STAT pathway, leading to the activation of transcription factors that can upregulate ISX gene expression.

PCAF-ISX-BRD4 Signaling Pathway

This pathway highlights the role of post-translational modification in regulating ISX function. The acetylation of ISX by PCAF is a critical step that facilitates its interaction with the chromatin reader BRD4. This complex then translocates to the nucleus to activate the transcription of target genes involved in processes like epithelial-mesenchymal transition (EMT) in cancer.

Quantitative Data Summary

The following table summarizes quantitative data related to ISX protein function, primarily focusing on changes in gene expression in response to signaling events.

| Experiment | Cell Line | Treatment | Target Gene/Protein | Fold Change in Expression | Reference |

| IL-6 Stimulation | SK-Hep1 | IL-6 | ISX | 3.55 | |

| IL-6 Stimulation | Huh7 | IL-6 | ISX | 4.25 | |

| IL-6 Stimulation | SK-Hep1 | IL-6 | IDO1 | 2.2 | |

| IL-6 Stimulation | Huh7 | IL-6 | IDO1 | 2.5 | |

| IL-6 Stimulation | SK-Hep1 | IL-6 | TDO2 | 1.75 | |

| IL-6 Stimulation | Huh7 | IL-6 | TDO2 | 4.2 | |

| IL-6 Stimulation | SK-Hep1 | IL-6 | AHR | 2.1 | |

| IL-6 Stimulation | Huh7 | IL-6 | AHR | 3.1 | |

| IL-6 Stimulation | SK-Hep1 | IL-6 | CYP1B1 | 1.8 | |

| IL-6 Stimulation | Huh7 | IL-6 | CYP1B1 | 2.4 | |

| IL-6 Stimulation | SK-Hep1 | IL-6 | CD86 | 2.65 | |

| IL-6 Stimulation | Huh7 | IL-6 | CD86 | 2.91 | |

| IL-6 Stimulation | SK-Hep1 | IL-6 | PD-L1 | 2.82 | |

| IL-6 Stimulation | Huh7 | IL-6 | PD-L1 | 3.3 |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Below are summaries of key experimental protocols used to study ISX protein function.

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interaction Analysis

Objective: To investigate the in vivo interaction between ISX and its binding partners, such as BRD4.

Methodology:

-

Cell Lysis: Cells expressing the proteins of interest are harvested and lysed in a non-denaturing lysis buffer to maintain protein-protein interactions. The buffer should contain protease and phosphatase inhibitors to prevent protein degradation and modification.

-

Antibody Incubation: A primary antibody specific to the "bait" protein (e.g., ISX) is added to the cell lysate and incubated to allow the formation of antibody-protein complexes.

-

Immunoprecipitation: Protein A/G-conjugated beads (e.g., agarose or magnetic) are added to the lysate. These beads have a high affinity for the Fc region of the primary antibody, facilitating the precipitation of the antibody-protein complex.

-

Washing: The beads are washed multiple times with a wash buffer to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads, typically by boiling in a sample buffer containing SDS, which denatures the proteins and disrupts the antibody-antigen interaction.

-

Analysis: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody specific to the "prey" protein (e.g., BRD4) to confirm the interaction.

Chromatin Immunoprecipitation (ChIP) for DNA-Protein Interaction Analysis

Objective: To identify the specific DNA sequences that ISX binds to in the genome.

Methodology:

-

Cross-linking: Cells are treated with a cross-linking agent, such as formaldehyde, to covalently link proteins to the DNA they are bound to.

-

Cell Lysis and Chromatin Shearing: The cells are lysed, and the chromatin is sheared into smaller fragments (typically 200-1000 bp) using sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to ISX is used to immunoprecipitate the ISX-DNA complexes from the sheared chromatin.

-

Washing: The immunoprecipitated complexes are washed to remove non-specifically bound chromatin.

-

Reverse Cross-linking: The cross-links between the protein and DNA are reversed by heating.

-

DNA Purification: The DNA is purified from the complex.

-

Analysis: The purified DNA can be analyzed by quantitative PCR (qPCR) to determine the enrichment of specific target DNA sequences or by high-throughput sequencing (ChIP-seq) to identify all the DNA binding sites of ISX across the genome.

Luciferase Reporter Assay for Transcriptional Activity Measurement

Objective: To quantify the ability of ISX to activate or repress the transcription of a target gene.

Methodology:

-

Vector Construction: A reporter vector is constructed containing the firefly luciferase gene under the control of a minimal promoter and the putative ISX-binding DNA sequence from the target gene's promoter. A second reporter vector, typically containing the Renilla luciferase gene under the control of a constitutive promoter, is used as a control for transfection efficiency.

-

Transfection: The reporter vectors, along with an expression vector for ISX (or an empty vector control), are co-transfected into a suitable cell line.

-

Cell Lysis and Luciferase Assay: After a period of incubation, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. The transcriptional activity of ISX on the target promoter is determined by comparing the normalized luciferase activity in cells expressing ISX to that in the control cells.

Conclusion

The Intestine-Specific Homeobox protein is a transcription factor with significant implications in intestinal biology, vitamin A homeostasis, immune regulation, and oncology. Its function is tightly regulated by its distinct homeodomain, post-translational modifications, and its integration into complex signaling networks. The availability of a predicted three-dimensional structure and detailed experimental protocols provides a solid foundation for future research aimed at elucidating the precise molecular mechanisms of ISX action. A deeper understanding of ISX biology will be instrumental for the development of novel therapeutic strategies targeting the pathways it governs.

References

The Role of Intestine-Specific Homeobox (ISX) in Embryonic Endoderm Development: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise patterning of the embryonic endoderm is a fundamental process in vertebrate development, laying the foundation for the formation of the entire gastrointestinal tract and associated organs. This intricate process is orchestrated by a complex network of transcription factors and signaling pathways. Among the myriad of regulatory proteins, homeobox transcription factors play a pivotal role. This technical guide delves into the current understanding of the Intestine-Specific Homeobox (ISX) protein and its role in the context of embryonic endoderm development. While initially identified for its specific expression in the intestine, its function during the critical stages of endoderm patterning is an area of active investigation. This document aims to provide a comprehensive overview of the knowns and unknowns surrounding ISX, presenting available data, experimental methodologies, and a visual representation of its putative regulatory networks.

ISX: An Intestine-Specific Homeobox Gene

ISX is a homeobox-containing transcription factor, a family of proteins known for their crucial roles in developmental processes. Its expression is predominantly localized to the epithelium of both the fetal and adult intestine[1]. The expression of ISX is initiated around the time of villus morphogenesis, suggesting a role in the later stages of gut development and differentiation rather than the initial patterning of the endoderm[1].

Role in Embryonic Endoderm Patterning: Unraveling the Evidence

Current research provides limited direct evidence for a role of ISX in the initial anterior-posterior or dorsal-ventral patterning of the definitive endoderm. Studies on homozygous Isx-null mice have revealed that these animals are viable, fertile, and exhibit no gross morphological abnormalities in the gut, suggesting that ISX may not be essential for the fundamental patterning of the embryonic endoderm, or that there is functional redundancy with other transcription factors[1].

However, the regulation of ISX expression by key developmental signals and its interaction with other critical gut-patterning transcription factors hint at a more subtle or specialized role.

Regulation of ISX Expression

Retinoic Acid (RA) Signaling: ISX is known to be a transcriptional repressor regulated by retinoic acid[2]. RA is a crucial signaling molecule in embryonic development, including the patterning of the gut tube. This regulatory link suggests that ISX may act downstream of RA signaling to modulate specific aspects of gut development.

Cdx2: The caudal-type homeobox protein Cdx2 is a master regulator of intestinal identity and plays a critical role in the anterior-posterior patterning of the gut. Evidence suggests that ISX may be a downstream target of Cdx2. In mouse models, the expression of Isx mRNA mirrors that of Cdx2 both spatially and temporally, with both being activated between embryonic days 11 and 13 in the developing intestine. Furthermore, forced expression of Cdx2 in fetal mouse stomach explants can induce ectopic Isx expression, supporting the hypothesis that Cdx2 directly or indirectly regulates ISX[3].

The following diagram illustrates the putative regulatory relationship between Cdx2 and ISX.

Downstream Targets and Functional Implications

While the direct targets of ISX in the embryonic endoderm are not well-characterized, studies in Isx-null mice have identified the scavenger receptor class B, type I (Scarb1), an HDL receptor and lipid transporter, as a gene that is upregulated in the absence of ISX. This suggests that ISX normally functions to repress Scarb1 expression in the intestine. Although this finding is from postnatal mice, it provides a potential avenue for investigating the downstream pathways regulated by ISX during embryonic development.

Quantitative Data Summary

The available quantitative data on ISX expression and the effects of its knockout are limited. The following table summarizes the key findings.

| Parameter | Finding | Experimental System | Reference |

| Scarb1 mRNA levels in Isx-/- ileum | ~10-fold increase compared to wild-type | Adult mouse ileum | |

| Scarb1 protein levels in Isx-/- ileum | >5-fold increase compared to wild-type | Adult mouse ileum |

Experimental Protocols

To facilitate further research into the role of ISX in embryonic endoderm development, this section provides detailed methodologies for key experiments.

Isolation of Embryonic Gut Endoderm for Gene Expression Analysis

This protocol is adapted from methods for isolating definitive and visceral endoderm for gene expression analysis.

Objective: To isolate pure populations of embryonic gut endoderm for downstream applications such as quantitative PCR, RNA-sequencing, or ChIP-sequencing.

Materials:

-

Timed-pregnant mice (e.g., E8.5-E12.5)

-

Dissection microscope

-

Fine forceps and scissors

-

Phosphate-buffered saline (PBS), ice-cold

-

Dispase/collagenase solution

-

Fetal bovine serum (FBS)

-

Cell strainers (e.g., 40 µm)

-

Fluorescence-activated cell sorting (FACS) buffer (PBS with 2% FBS)

-

Antibodies for cell sorting (e.g., anti-EpCAM for endoderm, and markers to exclude mesoderm and ectoderm)

-

RNA extraction kit

-

qRT-PCR reagents

Procedure:

-

Euthanize timed-pregnant mice according to institutional guidelines and dissect out the embryos in ice-cold PBS.

-

Under a dissection microscope, carefully dissect the gut tube from the embryos. The stage of development will determine the ease of isolation and the specific region of the gut that can be obtained.

-

Transfer the dissected gut tubes to a dispase/collagenase solution and incubate at 37°C for a time optimized to dissociate the tissue into a single-cell suspension without excessive cell death.

-

Gently triturate the tissue with a pipette to aid dissociation.

-

Quench the enzymatic digestion by adding an excess of cold PBS with 10% FBS.

-

Filter the cell suspension through a cell strainer to remove any undigested clumps.

-

Centrifuge the cells, discard the supernatant, and resuspend the cell pellet in FACS buffer.

-

Incubate the cells with fluorescently-conjugated antibodies against cell surface markers to distinguish endodermal cells from other germ layers. EpCAM is a common marker for epithelial cells, including the endoderm.

-

Isolate the endodermal cell population using FACS.

-

Proceed with RNA extraction from the sorted cells for gene expression analysis of Isx and other target genes.

Chromatin Immunoprecipitation (ChIP) Sequencing

This protocol outlines the general steps for performing ChIP-seq on isolated embryonic endoderm cells to identify the genomic binding sites of ISX.

Objective: To identify the direct downstream targets of ISX by mapping its binding sites across the genome.

Materials:

-

Isolated embryonic endoderm cells (from the protocol above)

-

Formaldehyde for cross-linking

-

Glycine to quench cross-linking

-

Lysis buffers

-

Sonicator

-

ChIP-grade antibody against ISX

-

Protein A/G magnetic beads

-

Wash buffers

-

Elution buffer

-

RNase A and Proteinase K

-

DNA purification kit

-

Next-generation sequencing library preparation kit

Procedure:

-

Cross-link proteins to DNA in the isolated endoderm cells by adding formaldehyde to a final concentration of 1% and incubating at room temperature.

-

Quench the cross-linking reaction with glycine.

-

Lyse the cells and nuclei to release the chromatin.

-

Shear the chromatin to an average size of 200-600 bp using sonication.

-

Pre-clear the chromatin with protein A/G beads.

-

Incubate the chromatin overnight at 4°C with an anti-ISX antibody.

-

Add protein A/G beads to capture the antibody-chromatin complexes.

-

Wash the beads extensively to remove non-specific binding.

-

Elute the chromatin from the beads.

-

Reverse the cross-links by incubating at 65°C.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the immunoprecipitated DNA.

-

Prepare a DNA library for next-generation sequencing according to the manufacturer's protocol.

-

Sequence the library and analyze the data to identify ISX-bound genomic regions.

The following diagram provides a high-level overview of the ChIP-seq workflow.

Signaling Pathways and Future Directions

The regulation of ISX by retinoic acid and its potential position downstream of Cdx2 places it within the broader network of signaling pathways that govern gut development. Wnt and FGF signaling are also known to be critical for anterior-posterior patterning of the gut tube. Future research should investigate whether these pathways also regulate ISX expression.

The diagram below illustrates the potential integration of ISX into the known signaling pathways of gut patterning.

Conclusion

The intestine-specific homeobox gene, ISX, is a transcription factor with a well-defined expression pattern in the developing and adult intestine. While its name suggests a specific role in this organ, its function during the critical early stages of embryonic endoderm patterning remains largely undefined. The lack of a severe phenotype in Isx-null mice suggests it is not a primary determinant of gut formation, but its regulation by retinoic acid and the key intestinal patterning factor Cdx2 points to a role in the finer aspects of gut development and differentiation. Future studies utilizing advanced techniques such as single-cell RNA-sequencing and ChIP-sequencing on isolated embryonic endoderm are necessary to precisely map the expression and function of ISX and to identify its direct downstream targets. A deeper understanding of the ISX regulatory network will undoubtedly provide valuable insights into the complex molecular machinery that drives the formation of the gastrointestinal tract and may reveal novel targets for therapeutic intervention in developmental disorders and diseases of the gut.

References

The Intestine-Specific Homeobox (ISX) Gene: A Critical Regulator of Nutrient Metabolism and Immune Homeostasis in Response to Dietary Changes

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The intestine-specific homeobox (ISX) gene is a pivotal transcription factor at the crossroads of diet, metabolism, and immunity. Primarily expressed in the gastrointestinal tract, ISX plays a crucial role in regulating the absorption and metabolism of dietary components, most notably vitamin A precursors. Its expression is dynamically modulated by dietary signals, initiating a cascade of events that fine-tune nutrient uptake and maintain intestinal homeostasis. Dysregulation of ISX expression has been linked to various gastrointestinal disorders, highlighting its significance as a potential therapeutic target. This technical guide provides a comprehensive overview of ISX gene expression in response to dietary changes, detailing the underlying molecular mechanisms, experimental methodologies for its study, and quantitative data from key research findings.

Introduction

The Intestine-Specific Homeobox (ISX) protein is a transcription factor that is critical for mediating the interaction between diet and the immune system.[1] It is a member of the homeobox gene family, which is involved in regulating the expression of genes related to intestinal epithelial cell differentiation, proliferation, and barrier function.[2] ISX expression is tightly controlled and responds to changes in dietary components, particularly vitamin A and its precursors like β-carotene.[3][4] This guide will delve into the molecular mechanisms governing ISX gene expression in response to dietary shifts and the downstream consequences for nutrient metabolism and intestinal health.

The Role of ISX in Vitamin A Metabolism

A primary and well-characterized function of ISX is its role as a negative feedback regulator of vitamin A production from dietary β-carotene.[3] Dietary β-carotene is taken up by intestinal epithelial cells and converted to retinaldehyde by the enzyme β-carotene-15,15'-dioxygenase (BCO1). Retinaldehyde is then converted to retinoic acid (RA), the active form of vitamin A. RA acts as a signaling molecule that can induce the expression of the ISX gene.

Once expressed, the ISX protein acts as a transcriptional repressor, binding to the promoter regions of genes involved in β-carotene uptake and conversion, namely Scavenger Receptor Class B Type 1 (SCARB1) and BCO1, thereby suppressing their expression. This negative feedback loop ensures that vitamin A production is tightly controlled, preventing both deficiency and toxicity.

Quantitative Data on Gene Expression Changes

The following tables summarize the quantitative changes in gene expression observed in response to dietary manipulations and genetic knockout of ISX in mouse models.

Table 1: Relative mRNA Expression of Bco1 in the Jejunum of Isx+/+ and Isx-/- Mice

| Genotype | Diet | Fold Change in Bco1 mRNA vs. Isx+/+ Control | Reference |

| Isx-/- | Control | >200-fold increase | |

| Isx-/- | β-carotene supplemented | >83-fold increase |

Table 2: Retinoid Levels in the Jejunum of Isx+/+ and Isx-/- Mice after β-carotene Supplementation

| Genotype | Retinoid Measured | Fold Change vs. Isx+/+ | Reference |

| Isx-/- | Retinyl Ester (RE) | 27-fold higher | |

| Isx-/- | Retinol (ROL) | Significantly increased |

Signaling Pathways Regulating ISX Expression

Retinoic Acid Signaling Pathway

The primary dietary regulator of ISX expression is retinoic acid. The signaling cascade is as follows:

-

Uptake and Conversion: Dietary β-carotene is taken up by intestinal enterocytes via the SCARB1 receptor. Inside the cell, BCO1 converts β-carotene into retinaldehyde, which is subsequently metabolized to retinoic acid.

-

Nuclear Receptor Activation: Retinoic acid binds to and activates retinoic acid receptors (RARs), which are nuclear transcription factors.

-

ISX Gene Transcription: The activated RARs bind to a retinoic acid response element (RARE) in the promoter region of the ISX gene, inducing its transcription.

-

Transcriptional Repression by ISX: The newly synthesized ISX protein then binds to the promoter regions of the SCARB1 and BCO1 genes, repressing their transcription and thus reducing the uptake and conversion of β-carotene.

Caption: Retinoic acid-mediated negative feedback loop controlling ISX expression.

IL-6 Signaling Pathway

In the context of hepatocellular carcinoma, the pro-inflammatory cytokine Interleukin-6 (IL-6) has been shown to induce ISX expression. This highlights a link between inflammation and ISX regulation that is independent of dietary vitamin A precursors.

Experimental Protocols

Animal Models and Dietary Intervention

-

Animal Model: Isx knockout (Isx-/-) mice and wild-type (Isx+/+) littermates are commonly used. Mice are typically on a C57/BL6;129Sv mixed genetic background.

-

Dietary Intervention: To study the effects of β-carotene, mice are often weaned onto a breeder chow containing a specific amount of vitamin A. For supplementation experiments, a diet containing a defined concentration of β-carotene (e.g., 50 mg/kg) is provided for a specified period (e.g., 6 weeks).

Gene Expression Analysis (Quantitative RT-PCR)

-

RNA Extraction: Total RNA is isolated from intestinal tissue samples (e.g., jejunum) using standard methods like TRIzol reagent.

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase enzyme.

-

qPCR: Quantitative real-time PCR is performed using gene-specific primers for Isx, Bco1, Scarb1, and a housekeeping gene (e.g., β-actin) for normalization. The relative expression levels are calculated using the ΔΔCt method.

Protein Expression Analysis (Immunoblotting)

-

Protein Extraction: Total protein is extracted from intestinal tissues using lysis buffers containing protease inhibitors.

-

SDS-PAGE and Transfer: Protein samples are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunodetection: The membrane is blocked and then incubated with primary antibodies specific for ISX, BCO1, or SCARB1, followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Chromatin Immunoprecipitation (ChIP) Assay

-

Cross-linking: Cells or tissues are treated with formaldehyde to cross-link proteins to DNA.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments by sonication or enzymatic digestion.

-

Immunoprecipitation: An antibody specific to the transcription factor of interest (e.g., RAR or ISX) is used to immunoprecipitate the protein-DNA complexes.

-

DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Analysis: The purified DNA is analyzed by PCR or qPCR using primers designed to amplify the specific promoter region of the target gene to determine if the transcription factor was bound to that region.

Caption: A typical experimental workflow for studying ISX gene expression.

Conclusion and Future Directions

The intestine-specific homeobox gene, ISX, is a critical gatekeeper that translates dietary signals, particularly from vitamin A precursors, into a coordinated regulation of nutrient absorption and metabolism. The negative feedback loop involving retinoic acid, ISX, SCARB1, and BCO1 is a clear example of how the body maintains vitamin A homeostasis. Understanding the intricate details of ISX regulation and its downstream targets is crucial for developing novel therapeutic strategies for gastrointestinal disorders associated with dysregulated nutrient metabolism and inflammation. Future research should focus on identifying other dietary components that may influence ISX expression, elucidating the role of ISX in other parts of the gastrointestinal tract, and exploring the potential of targeting the ISX signaling pathway for therapeutic intervention.

References

- 1. Transcription factor ISX mediates the cross talk between diet and immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. Genetics and diet regulate vitamin A production via the homeobox transcription factor ISX - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Genetics and Diet Regulate Vitamin A Production via the Homeobox Transcription Factor ISX - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Intestine-Specific Homeobox (ISX) in the Pathogenesis of Intestinal Metaplasia: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Intestinal metaplasia (IM) is a precancerous condition characterized by the transdifferentiation of the gastric or esophageal epithelium to an intestinal phenotype. A key molecular player implicated in this process is the Intestine-Specific Homeobox (ISX) transcription factor. This technical guide provides an in-depth overview of the role of ISX in intestinal metaplasia, summarizing key quantitative data, detailing experimental protocols for its study, and visualizing the associated signaling pathways. Evidence strongly suggests that ISX, often induced by Helicobacter pylori infection, drives the expression of intestinal-specific genes, leading to the metaplastic phenotype and contributing to gastric carcinogenesis. Understanding the molecular mechanisms governed by ISX is crucial for the development of novel diagnostic and therapeutic strategies for intestinal metaplasia and gastric cancer.

Data Presentation

The following tables summarize the quantitative changes in gene expression associated with ISX activity and H. pylori infection in gastric cancer cell lines.

Table 1: Gene Expression Changes in Gastric Cancer Cell Lines Following H. pylori Infection

| Gene | Cell Line | Fold Change (mRNA) | Citation |

| ISX | MKN45 | Upregulated | [1] |

| CDX2 | AGS | Induced | [2] |

| MKN45 | Inhibited | [2] | |

| KATO III | Inhibited | [2] | |

| MUC2 | AGS | Induced | [2] |

| MUC5AC | AGS | Induced | |

| MKN45 | Inhibited | ||

| KATO III | Inhibited |

Table 2: Gene Expression Changes in ISX-Stable MKN45 Gastric Cancer Cells

| Gene | Fold Change (mRNA) | Citation |

| CDX1 | Upregulated | |

| CDX2 | Upregulated | |

| Cyclin D1 | Upregulated | |

| MUC2 | Upregulated | |

| MUC5AC | Downregulated |

Signaling Pathways and Molecular Interactions

The induction of intestinal metaplasia by ISX involves a complex interplay of signaling pathways, primarily initiated by H. pylori infection. The following diagrams, generated using the DOT language, illustrate these critical molecular cascades.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of ISX and intestinal metaplasia are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Stable Transfection of ISX in MKN45 Gastric Cancer Cells

This protocol describes the generation of a stable cell line overexpressing the ISX gene in the MKN45 human gastric cancer cell line.

Materials:

-

MKN45 cells

-

Complete RPMI-1640 medium (with 10% FBS and 1% penicillin-streptomycin)

-

ISX expression vector (e.g., pCMV-ISX) and empty vector control

-

Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

-

HEK293T cells

-

Transfection reagent (e.g., Lipofectamine 2000)

-

Polybrene

-

Puromycin

-

6-well plates and 10 cm dishes

Procedure:

-

Lentivirus Production:

-

Co-transfect HEK293T cells with the ISX expression vector (or empty vector) and packaging plasmids using a suitable transfection reagent according to the manufacturer's instructions.

-

After 48-72 hours, collect the supernatant containing the lentiviral particles.

-

Filter the supernatant through a 0.45 µm filter to remove cell debris.

-

-

Transduction of MKN45 Cells:

-

Seed MKN45 cells in a 6-well plate at a density that will result in 50-70% confluency on the day of transduction.

-

On the day of transduction, replace the medium with fresh complete medium containing polybrene (final concentration 4-8 µg/mL).

-

Add the lentiviral supernatant to the cells at various multiplicities of infection (MOI) to determine the optimal transduction efficiency.

-

Incubate for 18-24 hours.

-

-

Selection of Stable Cells:

-

After transduction, replace the virus-containing medium with fresh complete medium.

-

After 24-48 hours, begin selection by adding puromycin to the medium at a pre-determined optimal concentration for MKN45 cells.

-

Replace the selection medium every 2-3 days until non-transduced control cells are completely eliminated.

-

Expand the surviving puromycin-resistant colonies to establish a stable ISX-expressing MKN45 cell line.

-

-

Verification of ISX Overexpression:

-

Confirm the overexpression of ISX at both the mRNA (qRT-PCR) and protein (Western blot) levels.

-

Spheroid Colony Formation Assay

This assay assesses the anchorage-independent growth and self-renewal capacity of cancer cells, which are characteristics of cancer stem cells.

Materials:

-

ISX-stable and control MKN45 cells

-

Serum-free RPMI-1640 medium supplemented with B-27, N-2, EGF (20 ng/mL), and bFGF (20 ng/mL)

-

Ultra-low attachment 96-well plates

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Preparation:

-

Culture ISX-stable and control MKN45 cells to 70-80% confluency.

-

Harvest the cells using Trypsin-EDTA and wash with PBS.

-

Resuspend the cells in the serum-free spheroid medium to create a single-cell suspension.

-

-

Spheroid Formation:

-

Seed the cells into ultra-low attachment 96-well plates at a low density (e.g., 100-500 cells per well).

-

Incubate the plates at 37°C in a 5% CO2 incubator.

-

-

Spheroid Culture and Analysis:

-

Monitor spheroid formation over 7-14 days.

-

Quantify the number and size of spheroids formed in each well using an inverted microscope.

-

For serial passaging to assess self-renewal, collect the primary spheroids, dissociate them into single cells using trypsin, and re-plate them under the same conditions.

-

Subcutaneous Xenograft Model in Nude Mice

This in vivo model is used to evaluate the tumorigenic potential of cancer cells.

Materials:

-

ISX-stable and control MKN45 cells

-

Athymic nude mice (e.g., BALB/c nude, 4-6 weeks old)

-

Matrigel (optional)

-

Sterile PBS

-

1 mL syringes with 27-gauge needles

-

Calipers

Procedure:

-

Cell Preparation:

-

Harvest ISX-stable and control MKN45 cells and wash with sterile PBS.

-

Resuspend the cells in sterile PBS or a mixture of PBS and Matrigel (1:1 ratio) at a concentration of 1 x 10^7 cells/mL.

-

-

Subcutaneous Injection:

-

Inject 100-200 µL of the cell suspension subcutaneously into the flank of each nude mouse.

-

-

Tumor Growth Monitoring:

-

Monitor the mice regularly for tumor formation.

-

Once tumors are palpable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.

-

-

Endpoint and Analysis:

-

Euthanize the mice when the tumors reach a predetermined size or at the end of the study period.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, gene expression analysis).

-

Immunohistochemistry (IHC) for ISX in Gastric Tissue

This protocol outlines the procedure for detecting the ISX protein in paraffin-embedded human gastric tissue sections.

Materials:

-

Paraffin-embedded gastric tissue sections (5 µm)

-

Xylene

-

Ethanol (graded series: 100%, 95%, 70%)

-

Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)

-

Hydrogen peroxide (3%)

-

Blocking solution (e.g., 5% normal goat serum in PBS)

-

Primary antibody against ISX

-

Biotinylated secondary antibody

-

Streptavidin-HRP conjugate

-

DAB substrate kit

-

Hematoxylin counterstain

-

Mounting medium

Procedure:

-

Deparaffinization and Rehydration:

-

Immerse slides in xylene to remove paraffin.

-

Rehydrate the tissue sections by sequential immersion in graded ethanol solutions and finally in distilled water.

-

-

Antigen Retrieval:

-

Perform heat-induced epitope retrieval by incubating the slides in antigen retrieval buffer in a water bath or pressure cooker.

-

-

Blocking of Endogenous Peroxidase:

-

Incubate the slides in 3% hydrogen peroxide to block endogenous peroxidase activity.

-

-

Blocking of Non-specific Binding:

-

Incubate the sections with blocking solution to prevent non-specific antibody binding.